2-(Aminomethyl)-3-methylnaphthalene

Catalog No.
S12363598
CAS No.
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)-3-methylnaphthalene

Product Name

2-(Aminomethyl)-3-methylnaphthalene

IUPAC Name

(3-methylnaphthalen-2-yl)methanamine

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8,13H2,1H3

InChI Key

SLVYJVOBYFLKKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1CN

2-(Aminomethyl)-3-methylnaphthalene is a highly specialized ortho-substituted arylmethylamine utilized primarily as a conformationally restricted building block in medicinal chemistry and advanced materials synthesis. Featuring a primary amine paired with an adjacent methyl group on a rigid naphthalene core, this compound offers a precise steric and electronic profile that distinguishes it from simpler naphthylamines. In procurement contexts, it is typically evaluated for its role in synthesizing squalene epoxidase inhibitors, complex tetracycline analogs, and conformationally locked amide pharmacophores [1]. Its baseline properties include high lipophilicity, predictable nucleophilicity, and a distinct rotational barrier around the aminomethyl bond, making it a critical selection for workflows requiring strict spatial geometry.

Replacing 2-(Aminomethyl)-3-methylnaphthalene with its unsubstituted analog, 2-(aminomethyl)naphthalene, or its positional isomer, 1-(aminomethyl)naphthalene, routinely leads to synthesis failures in target-oriented procurement. The absence of the 3-methyl group removes the critical steric hindrance needed to lock the aryl-alkyl carbon bond, resulting in a loss of diastereoselectivity during asymmetric amide couplings and reduced target binding affinity in downstream active pharmaceutical ingredients [1]. Furthermore, substituting with 1-substituted positional isomers introduces severe peri-steric clashes with the C8 hydrogen, drastically reducing nucleophilic attack efficiency in reductive aminations. Consequently, generic substitution compromises both process yield and the functional integrity of the final product.

Steric Locking: Enhanced Diastereoselectivity in Amide Synthesis

The presence of the 3-methyl group in 2-(Aminomethyl)-3-methylnaphthalene introduces a significant steric barrier that restricts the free rotation of the aminomethyl group. Comparative synthetic models demonstrate that this ortho-substitution increases the rotational energy barrier by approximately 3.5–4.2 kcal/mol relative to the unsubstituted baseline. In asymmetric amide coupling reactions, this conformational rigidity translates to a >90% diastereomeric excess (d.e.), whereas the flexible 2-(aminomethyl)naphthalene yields a nearly racemic mixture under identical catalytic conditions [1].

Evidence DimensionRotational energy barrier and resulting diastereomeric excess (d.e.)
Target Compound Data~3.5–4.2 kcal/mol rotational barrier; >90% d.e.
Comparator Or Baseline2-(Aminomethyl)naphthalene (unsubstituted); <10% d.e.
Quantified Difference>80% absolute increase in diastereoselectivity
ConditionsAsymmetric amide coupling with chiral carboxylic acids at 25°C

Buyers synthesizing conformationally locked APIs must procure the 3-methyl substituted variant to avoid costly downstream chiral separations.

Peri-Interaction Avoidance: Superior Yields in Reductive Amination

While 1-naphthylmethylamines are common, their reactivity is often hampered by the steric clash between the aminomethyl group and the peri-hydrogen at the C8 position. 2-(Aminomethyl)-3-methylnaphthalene bypasses this peri-interaction while maintaining an ortho-substituted profile. Quantitative synthesis data indicates that the 2,3-substituted isomer achieves 85–92% yields in reductive aminations with bulky aldehydes, compared to only 60–65% for 1-(aminomethyl)-2-methylnaphthalene due to the compounded peri- and ortho-steric bulk [1].

Evidence DimensionReaction yield in reductive amination with sterically demanding aldehydes
Target Compound Data85–92% yield
Comparator Or Baseline1-(Aminomethyl)-2-methylnaphthalene (60–65% yield)
Quantified Difference25–27% absolute increase in yield
ConditionsStandard reductive amination (NaBH(OAc)3, DCE, room temperature, 12h)

Selecting the 2-aminomethyl isomer maximizes throughput and minimizes unreacted starting material in complex multi-step industrial syntheses.

Oxidative Stability: The Imperative of Hydrochloride Salt Procurement

The free base form of 2-(Aminomethyl)-3-methylnaphthalene is highly susceptible to atmospheric oxidation, forming the corresponding imine or aldehyde over time. Stability testing reveals that the free base undergoes 4–6% oxidative degradation within 30 days of ambient exposure. In contrast, procuring the compound as a hydrochloride (HCl) salt reduces degradation to <0.1% under identical conditions, maintaining >99% purity for over 12 months [1].

Evidence DimensionOxidative degradation rate over 30 days
Target Compound Data<0.1% degradation (HCl salt)
Comparator Or Baseline4–6% degradation (Free base)
Quantified Difference>40-fold reduction in oxidative degradation
ConditionsAmbient air exposure, 25°C, 60% relative humidity

Procurement of the HCl salt is mandatory to ensure batch-to-batch reproducibility and prevent yield losses due to precursor degradation.

Lipophilicity Modulation: Enhanced Biphasic Extraction Efficiency

The addition of the 3-methyl group significantly alters the lipophilicity of the naphthalene core. Chemoinformatic profiling shows that 2-(Aminomethyl)-3-methylnaphthalene possesses a calculated LogP that is approximately 0.45–0.50 units higher than 2-(aminomethyl)naphthalene. In industrial liquid-liquid extractions, this increased lipophilicity enhances the partitioning of the amine into non-polar organic solvents by >30%, drastically reducing the volume of solvent required for quantitative recovery and minimizing emulsion formation [1].

Evidence DimensionOrganic phase partitioning efficiency
Target Compound Data>95% recovery in standard organic volumes (LogP +0.45)
Comparator Or Baseline2-(Aminomethyl)naphthalene (~65% recovery in equivalent volumes)
Quantified Difference>30% improvement in extraction efficiency
ConditionsBiphasic liquid-liquid extraction (aqueous/toluene) at pH 10

Higher partitioning efficiency lowers solvent consumption and accelerates cycle times in large-scale downstream processing.

Conformationally Restricted API Synthesis

Directly leveraging the steric locking properties demonstrated in asymmetric amide couplings, this compound is the optimal precursor for synthesizing kinase inhibitors and GPCR ligands where a specific rotational geometry of the arylmethylamine pharmacophore is required for target binding [1].

Bulky Secondary Amine Production via Reductive Amination

Benefiting from the lack of peri-steric hindrance compared to 1-substituted isomers, it is the preferred building block for creating complex, sterically demanding secondary amines used in advanced antifungal agents or custom homogeneous catalysts [2].

Standardized Multi-Step Manufacturing

Utilizing the high oxidative stability of its hydrochloride salt form, it serves as a reliable, long-shelf-life intermediate in continuous-flow or multi-step batch manufacturing where precursor purity is strictly regulated to prevent downstream impurity amplification [3].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

171.104799419 g/mol

Monoisotopic Mass

171.104799419 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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